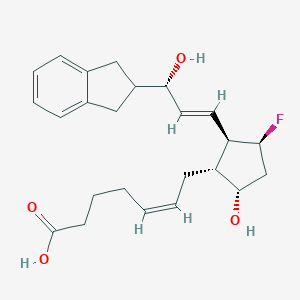

(S)-AL-8810

Descripción

Propiedades

IUPAC Name |

(Z)-7-[(1R,2R,3S,5S)-2-[(E,3S)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31FO4/c25-21-15-23(27)20(9-3-1-2-4-10-24(28)29)19(21)11-12-22(26)18-13-16-7-5-6-8-17(16)14-18/h1,3,5-8,11-12,18-23,26-27H,2,4,9-10,13-15H2,(H,28,29)/b3-1-,12-11+/t19-,20-,21+,22-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTYSXBKKVNOOIX-KSKLXAOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1F)C=CC(C2CC3=CC=CC=C3C2)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@H]1F)/C=C/[C@H](C2CC3=CC=CC=C3C2)O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001347578 | |

| Record name | (S)-AL 8810 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1224444-55-6 | |

| Record name | (S)-AL 8810 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-AL-8810: A Technical Guide to its Mechanism of Action as a Selective Prostaglandin F2α Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of (S)-AL-8810, a selective antagonist of the prostaglandin (B15479496) F2α (FP) receptor. This compound, a PGF2α analog, is a critical tool in pharmacological research for elucidating the physiological and pathological roles of the FP receptor.[1][2] This document outlines its pharmacological properties, the signaling pathways it modulates, and the detailed experimental protocols used for its characterization.

Core Mechanism of Action: Competitive Antagonism at the FP Receptor

This compound acts as a selective competitive antagonist at the prostaglandin F2α (FP) receptor.[2] While it is structurally an analog of prostaglandin F2α, it exhibits uniquely low efficacy (Emax) at the FP receptor, meaning it does not effectively elicit a biological response upon binding.[2] Instead, it competitively inhibits the binding and subsequent action of potent FP receptor agonists, such as fluprostenol.[2] This competitive antagonism is characterized by parallel dextral shifts in the concentration-response curves of FP receptor agonists in the presence of this compound, without a significant reduction in the maximal response of the agonist.[2]

Notably, this compound also displays weak partial agonist activity at the FP receptor.[2] This means that while it primarily acts as an antagonist, it can weakly activate the receptor on its own, albeit to a much lesser extent than full agonists.[2]

Quantitative Pharmacological Data

The pharmacological profile of this compound has been quantified in various in vitro cellular systems, primarily in A7r5 rat thoracic aorta smooth muscle cells and Swiss mouse 3T3 fibroblasts, which endogenously express the FP receptor.[2] The key quantitative parameters are summarized in the tables below.

Table 1: Partial Agonist Activity of this compound

| Cell Line | EC50 (nM) | Emax (% relative to cloprostenol) |

| A7r5 | 261 ± 44 | 19% |

| Swiss 3T3 | 186 ± 63 | 23% |

| Data from Griffin et al., 1999.[2] |

Table 2: Antagonist Activity of this compound against Fluprostenol

| Cell Line | pA2 | Schild Slope | Ki (nM) |

| A7r5 | 6.68 ± 0.23 | 0.80 - 0.92 | 426 ± 63 |

| Swiss 3T3 | 6.34 ± 0.09 | 0.80 - 0.92 | Not Reported |

| Data from Griffin et al., 1999.[2] |

Selectivity Profile

This compound demonstrates high selectivity for the FP receptor. Even at concentrations up to 10 µM, it does not significantly inhibit the functional responses of other prostanoid receptor subtypes, including TP, DP, EP2, and EP4.[2] Furthermore, it does not antagonize the phospholipase C-coupled V1-vasopressin receptor, highlighting its specificity for the FP receptor.[2]

Signaling Pathways

This compound's interaction with the FP receptor modulates downstream signaling through two distinct pathways: the canonical Gq/Phospholipase C pathway and a biased pathway involving Epidermal Growth Factor Receptor (EGFR) transactivation.

Canonical Gq/Phospholipase C (PLC) Pathway

The primary signaling cascade initiated by FP receptor activation involves the Gq alpha subunit of its associated G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This compound competitively antagonizes this pathway when it is stimulated by full FP receptor agonists.

Caption: Canonical FP Receptor Signaling Pathway via Gq/PLC.

Biased Signaling via EGFR Transactivation

Interestingly, this compound can act as a biased agonist, preferentially activating a signaling pathway distinct from the canonical Gq/PLC cascade. It has been shown to induce the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway (specifically ERK1/2) through the transactivation of the Epidermal Growth Factor Receptor (EGFR).[1][3] This process is independent of PKC and involves the activation of Src kinase, leading to the shedding of an EGF-like ligand, which then binds to and activates the EGFR.[3]

Caption: Biased Signaling of this compound via EGFR Transactivation.

Experimental Protocols

The characterization of this compound's mechanism of action relies on several key in vitro assays. The following are detailed methodologies for these experiments.

Phospholipase C (PLC) Activity Assay (Phosphoinositide Turnover)

This assay measures the ability of this compound to either stimulate or inhibit the production of inositol phosphates, a downstream product of PLC activation.

1. Cell Culture and Labeling:

-

A7r5 or Swiss 3T3 cells are cultured to near confluency in appropriate growth medium.

-

Cells are then incubated for 24-48 hours in inositol-free medium supplemented with [³H]myo-inositol (e.g., 1-2 µCi/mL) to radiolabel the cellular phosphoinositide pools.

2. Assay Procedure:

-

After labeling, cells are washed with a Krebs-Ringer bicarbonate buffer or similar physiological salt solution.

-

To assess antagonist activity, cells are pre-incubated with varying concentrations of this compound for a specified period (e.g., 15-30 minutes).

-

A fixed concentration of an FP receptor agonist (e.g., 100 nM fluprostenol) is then added to stimulate PLC activity.

-

For assessing partial agonist activity, cells are incubated with varying concentrations of this compound alone.

-

The incubation is carried out for a defined time (e.g., 30-60 minutes) at 37°C.

3. Measurement of Inositol Phosphates:

-

The reaction is terminated by the addition of a cold acid solution (e.g., perchloric acid or trichloroacetic acid).

-

The cell lysates are neutralized, and the total inositol phosphates are separated from free [³H]inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).

-

The radioactivity of the eluted inositol phosphates is quantified by liquid scintillation counting.

4. Data Analysis:

-

For antagonist activity, concentration-response curves are generated to determine the IC50 of this compound. A Schild analysis is then performed by plotting the log(dose ratio - 1) against the log concentration of this compound to determine the pA2 value and the nature of the antagonism.

-

For partial agonist activity, concentration-response curves are plotted to calculate the EC50 and Emax relative to a full agonist.

Caption: Workflow for the Phospholipase C (PLC) Activity Assay.

Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentrations in response to FP receptor modulation.

1. Cell Preparation:

-

Cells (e.g., A7r5) are seeded into black-walled, clear-bottom microplates and allowed to adhere overnight.

2. Dye Loading:

-

The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer for 30-60 minutes at 37°C. An anion-transport inhibitor, such as probenecid, may be included to prevent dye leakage.

3. Assay Procedure:

-

The dye-loading solution is removed, and cells are washed with buffer.

-

The microplate is placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation).

-

A baseline fluorescence reading is taken.

-

To assess antagonist activity, varying concentrations of this compound are added to the wells and incubated for a short period. Subsequently, a fixed concentration of an FP agonist is added.

-

To measure partial agonist activity, varying concentrations of this compound are added directly.

-

The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time.

4. Data Analysis:

-

The peak fluorescence response is measured and plotted against the concentration of the compound to generate concentration-response curves for the determination of EC50 (for agonists) or IC50 (for antagonists).

Conclusion

This compound is a well-characterized and highly selective pharmacological tool for studying the prostaglandin F2α receptor. Its primary mechanism of action is competitive antagonism of the canonical Gq/PLC signaling pathway. However, its ability to also act as a biased agonist to induce EGFR transactivation provides a nuanced understanding of FP receptor signaling. The experimental protocols detailed in this guide serve as a foundation for the continued investigation of FP receptor pharmacology and the development of novel therapeutics targeting this important receptor.

References

- 1. Biasing the Prostaglandin F2α Receptor Responses toward EGFR-Dependent Transactivation of MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

(S)-AL-8810: A Selective FP Receptor Antagonist Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-AL-8810, chemically known as (5Z,13E)-(9S,11S,15R)-9,15-dihydroxy-11-fluoro-15-(2-indanyl)-16,17,18,19,20-pentanor-5,13-prostadienoic acid, is a potent and selective antagonist of the prostaglandin (B15479496) F2α (FP) receptor.[1] This technical guide provides an in-depth overview of this compound, including its mechanism of action, pharmacological properties, and detailed experimental protocols for its characterization. The information presented is intended to support researchers and professionals in the fields of pharmacology and drug development in utilizing this valuable pharmacological tool.

Introduction

Prostaglandin F2α (PGF2α) mediates a wide range of physiological and pathological processes through its interaction with the FP receptor, a G-protein coupled receptor (GPCR). The development of selective antagonists for the FP receptor is crucial for elucidating its roles and for the potential therapeutic intervention in various conditions. This compound has emerged as a key pharmacological tool due to its high selectivity and competitive antagonist properties at the FP receptor.[2] It has been instrumental in characterizing FP receptor-mediated signaling and function in diverse biological systems.[1]

Mechanism of Action

This compound acts as a competitive antagonist at the FP receptor.[1][2] This means it binds to the same site as the endogenous ligand, PGF2α, and other agonists, thereby preventing their action. While primarily an antagonist, this compound also exhibits weak partial agonist activity, particularly at higher concentrations.[1] Its antagonistic effects are demonstrated by the parallel rightward shift of the concentration-response curves of FP receptor agonists, such as fluprostenol, without a significant reduction in the maximal response.[1][3]

FP Receptor Signaling Pathways

The FP receptor primarily signals through the Gq/11 family of G proteins. Agonist binding leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

Interestingly, studies have shown that while PGF2α activates the canonical Gq/11-PKC pathway, this compound can induce signaling through a distinct pathway involving the transactivation of the epidermal growth factor receptor (EGFR).[4] This alternative pathway is mediated by Src kinase and leads to the activation of the mitogen-activated protein kinase (MAPK) cascade (ERK1/2).[4]

Caption: FP Receptor Signaling Pathways.

Quantitative Data

The pharmacological properties of this compound have been characterized in various in vitro systems. The following tables summarize the key quantitative data.

Table 1: Agonist and Partial Agonist Activity of this compound

| Parameter | Cell Line/Tissue | Agonist | Value | Reference |

| EC50 | A7r5 rat thoracic aorta smooth muscle cells | - | 261 ± 44 nM | [1] |

| Swiss mouse 3T3 fibroblasts | - | 186 ± 63 nM | [1] | |

| Emax (relative to cloprostenol) | A7r5 rat thoracic aorta smooth muscle cells | - | 19% | [1] |

| Swiss mouse 3T3 fibroblasts | - | 23% | [1] |

Table 2: Antagonist Activity of this compound

| Parameter | Cell Line/Tissue | Agonist | Value | Reference |

| pA2 | A7r5 rat thoracic aorta smooth muscle cells | Fluprostenol | 6.68 ± 0.23 | [1] |

| Swiss mouse 3T3 fibroblasts | Fluprostenol | 6.34 ± 0.09 | [1] | |

| Ki | A7r5 rat thoracic aorta smooth muscle cells | Fluprostenol (100 nM) | 426 ± 63 nM | [1] |

| Mouse 3T3 cells | Various FP agonists | 0.2 ± 0.06 µM | [2] | |

| Rat A7r5 cells | Various FP agonists | 0.4 ± 0.1 µM | [2] | |

| Human cloned ciliary body-derived FP receptor | Various FP agonists | 1.9 ± 0.3 µM | [2] | |

| Human trabecular meshwork (h-TM) cells | Various FP agonists | 2.6 ± 0.5 µM | [2] | |

| Human ciliary muscle (h-CM) cells | Various FP agonists | 5.7 µM | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Phospholipase C (PLC) Activity Assay

This assay measures the production of inositol phosphates (IPs), a downstream product of PLC activation, to quantify FP receptor activation.

Caption: Phospholipase C Assay Workflow.

Methodology:

-

Cell Culture: Culture A7r5 or Swiss 3T3 fibroblasts in appropriate media until confluent.

-

Labeling: Incubate cells with medium containing [³H]-myo-inositol for 24-48 hours to label the phosphoinositide pools.

-

Pre-treatment: Wash the cells and pre-incubate with various concentrations of this compound or vehicle in a buffer (e.g., Hanks' Balanced Salt Solution with 10 mM LiCl) for 15-30 minutes.

-

Stimulation: Add a fixed concentration of an FP receptor agonist (e.g., 100 nM fluprostenol) and incubate for an appropriate time (e.g., 30-60 minutes) at 37°C.

-

Termination and Extraction: Terminate the reaction by adding ice-cold perchloric acid. Neutralize the extracts.

-

Quantification: Separate the generated [³H]-inositol phosphates from free [³H]-myo-inositol using anion-exchange chromatography. Quantify the radioactivity by liquid scintillation counting.

-

Data Analysis: Plot the concentration of this compound against the inhibition of agonist-induced IP formation to determine the IC50. The Ki can be calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to FP receptor activation.

Methodology:

-

Cell Culture: Seed A7r5 or 3T3 cells in black-walled, clear-bottom 96-well plates and grow to confluence.

-

Dye Loading: Wash the cells with a suitable buffer and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 45-60 minutes.

-

Antagonist Pre-incubation: Wash the cells to remove excess dye and pre-incubate with various concentrations of this compound or vehicle for 10-20 minutes.

-

Agonist Stimulation and Measurement: Place the plate in a fluorescence microplate reader. Record baseline fluorescence, then inject the FP receptor agonist (e.g., travoprost (B1681362) or bimatoprost (B1667075) free acid) and continue to record the fluorescence intensity over time.[3]

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the inhibitory effect of this compound on the agonist-induced calcium response.

Isolated Organ Bath Experiments

This ex vivo technique assesses the effect of this compound on the contractility of smooth muscle tissues, such as rat thoracic aorta, which endogenously express FP receptors.

Methodology:

-

Tissue Preparation: Euthanize a rat and dissect the thoracic aorta. Clean the aorta of adherent connective tissue and cut into rings (2-3 mm in width).

-

Mounting: Suspend the aortic rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

-

Equilibration: Allow the tissue to equilibrate under a resting tension (e.g., 1.5-2 g) for at least 60 minutes, with periodic washes.

-

Concentration-Response Curves:

-

Agonist alone: Generate a cumulative concentration-response curve for an FP agonist (e.g., fluprostenol).

-

In the presence of antagonist: After washing the tissue, incubate with a fixed concentration of this compound for a predetermined time (e.g., 30-60 minutes). Then, generate a second cumulative concentration-response curve for the agonist in the presence of the antagonist.

-

Repeat this process with increasing concentrations of this compound.

-

-

Data Analysis:

-

Plot the log of the agonist concentration versus the contractile response.

-

Perform a Schild analysis by plotting the log of (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression provides the pA₂ value, a measure of the antagonist's potency. A slope not significantly different from unity is indicative of competitive antagonism.

-

References

- 1. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

(S)-AL-8810: A Technical Guide to its Mechanism of Action as a Selective FP Receptor Antagonist

(S)-AL-8810 is a potent and selective antagonist of the Prostaglandin (B15479496) F2α (FP) receptor, playing a crucial role as a research tool in the field of pharmacology and drug development. This technical guide provides an in-depth analysis of its mechanism of action, supported by quantitative data, experimental methodologies, and signaling pathway visualizations.

Core Mechanism of Action: Competitive Antagonism at the FP Receptor

This compound, an 11β-fluoro analog of prostaglandin F2α (PGF2α), primarily functions as a competitive antagonist at the FP receptor.[1] This receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand PGF2α, initiates a signaling cascade leading to various physiological responses, including smooth muscle contraction.[2]

This compound's antagonistic action involves binding to the FP receptor and preventing PGF2α or other FP receptor agonists from binding and activating it. This results in the inhibition of downstream signaling pathways.[2][3] While primarily an antagonist, this compound also exhibits weak partial agonist activity, meaning it can weakly activate the FP receptor on its own, though to a much lesser extent than full agonists.[3][4]

The selectivity of this compound for the FP receptor is a key characteristic. Studies have shown that even at high concentrations, it does not significantly inhibit the functional responses of other prostanoid receptor subtypes such as TP, DP, EP2, and EP4.[4] This selectivity makes it an invaluable tool for isolating and studying the specific effects mediated by the FP receptor.

Quantitative Pharmacological Data

The pharmacological properties of this compound have been quantified in various in vitro studies, primarily using cell lines that endogenously express the FP receptor, such as A7r5 rat thoracic aorta smooth muscle cells and Swiss mouse 3T3 fibroblasts.[4][5]

| Parameter | Cell Line | Value | Description |

| EC50 (Agonist Potency) | A7r5 cells | 261 ± 44 nM | The concentration of this compound that produces 50% of its maximal response.[4][5] |

| 3T3 fibroblasts | 186 ± 63 nM | The concentration of this compound that produces 50% of its maximal response.[4][5] | |

| Emax (Maximal Efficacy) | A7r5 cells | 19% (relative to cloprostenol) | The maximum response produced by this compound compared to a full FP receptor agonist.[4][5] |

| 3T3 fibroblasts | 23% (relative to cloprostenol) | The maximum response produced by this compound compared to a full FP receptor agonist.[4][5] | |

| pA2 (Antagonist Potency) | A7r5 cells | 6.68 ± 0.23 | A measure of the potency of a competitive antagonist.[4] |

| 3T3 cells | 6.34 ± 0.09 | A measure of the potency of a competitive antagonist.[4] | |

| Ki (Inhibition Constant) | A7r5 cells | 426 ± 63 nM | The concentration of this compound that will bind to 50% of the receptors in the absence of the agonist.[4] |

Signaling Pathways Modulated by this compound

The primary signaling pathway inhibited by this compound is the Gαq-mediated activation of Phospholipase C (PLC).

Inhibition of the Canonical Gαq/PLC Pathway

Activation of the FP receptor by an agonist typically leads to the activation of the Gαq protein. This, in turn, stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This cascade ultimately leads to cellular responses like smooth muscle contraction.[2] this compound competitively blocks the initial step of this pathway, preventing the agonist-induced activation of the FP receptor and the subsequent downstream signaling.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AL 8810 | CAS:246246-19-5 | Antagonist of prostaglandin F2α (FP) receptor. | High Purity | Manufacturer BioCrick [biocrick.com]

(S)-AL-8810: A Technical Whitepaper on its Weak Partial Agonist Activity at the Prostaglandin F2α Receptor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pharmacological profile of (S)-AL-8810, a well-characterized prostaglandin (B15479496) F2α (FP) receptor ligand. While primarily recognized as a selective FP receptor antagonist, this compound exhibits weak partial agonist activity, a crucial characteristic for researchers investigating the nuances of FP receptor signaling and for professionals in drug development targeting this receptor for therapeutic intervention. This document provides a comprehensive overview of its quantitative pharmacological data, detailed experimental protocols for its characterization, and visualizations of the pertinent signaling pathways and experimental workflows.

Quantitative Pharmacological Data

This compound has been extensively studied in various in vitro systems to determine its binding affinity, potency, and efficacy at the FP receptor. The following tables summarize the key quantitative data, providing a comparative overview of its pharmacological parameters in different cell lines.

| Parameter | Cell Line | Value | Reference |

| EC50 | A7r5 rat thoracic aorta smooth muscle cells | 261 ± 44 nM | [1][2] |

| Swiss mouse 3T3 fibroblasts | 186 ± 63 nM | [1][2] | |

| Emax | A7r5 rat thoracic aorta smooth muscle cells | 19% (relative to cloprostenol) | [1] |

| Swiss mouse 3T3 fibroblasts | 23% (relative to cloprostenol) | [1] | |

| Ki | A7r5 rat thoracic aorta smooth muscle cells | 426 ± 63 nM (antagonism of fluprostenol) | [1][2] |

| A7r5 rat thoracic aorta smooth muscle cells | 0.4 ± 0.1 µM | [3] | |

| Swiss mouse 3T3 fibroblasts | 0.2 ± 0.06 µM | [3] | |

| h-TM cells | 2.56 ± 0.62 µM (antagonism of (±) fluprostenol) | [2] | |

| pA2 | A7r5 rat thoracic aorta smooth muscle cells | 6.68 ± 0.23 | [1] |

| Swiss mouse 3T3 fibroblasts | 6.34 ± 0.09 | [1] |

Experimental Protocols

The characterization of this compound's activity at the FP receptor typically involves functional assays that measure the downstream signaling events following receptor activation. A cornerstone technique is the Phospholipase C (PLC) Activity Assay , which quantifies the production of inositol (B14025) phosphates (IPs), a key second messenger in the canonical FP receptor signaling pathway.

Phospholipase C (PLC) Activity Assay

Objective: To determine the agonist and antagonist potency of this compound by measuring its ability to stimulate, or inhibit agonist-induced, phospholipase C activity.

Materials:

-

Cell line endogenously or recombinantly expressing the FP receptor (e.g., A7r5 cells, Swiss 3T3 fibroblasts, or HEK293 cells transfected with the human FP receptor).

-

This compound.

-

A potent, full FP receptor agonist (e.g., fluprostenol (B1673476) or cloprostenol).

-

Cell culture medium and supplements.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

[³H]-myo-inositol or a non-radioactive IP detection kit (e.g., HTRF-based IP-One assay).

-

Scintillation counter or HTRF-compatible plate reader.

Methodology:

-

Cell Culture and Labeling:

-

Cells are cultured to an appropriate confluency in multi-well plates.

-

For radiolabeling, cells are incubated with [³H]-myo-inositol in inositol-free medium for 24-48 hours to allow for incorporation into cellular phosphoinositides.

-

-

Agonist Activity Measurement:

-

Cells are washed with assay buffer.

-

Increasing concentrations of this compound are added to the cells and incubated for a defined period (e.g., 30-60 minutes) at 37°C.

-

The reaction is terminated by the addition of a suitable reagent (e.g., perchloric acid for radiolabeling).

-

-

Antagonist Activity Measurement:

-

Cells are pre-incubated with varying concentrations of this compound for a specific duration (e.g., 15-30 minutes) at 37°C.

-

A fixed, sub-maximal concentration of a full FP receptor agonist (e.g., fluprostenol) is then added, and the cells are incubated for an additional period (e.g., 30-60 minutes) at 37°C.

-

The reaction is terminated.

-

-

Inositol Phosphate Quantification:

-

The cell lysates are processed to isolate the inositol phosphates.

-

For radiolabeled samples, the amount of [³H]-IPs is quantified using a scintillation counter.

-

For non-radioactive assays, the signal (e.g., HTRF ratio) is measured using a plate reader.

-

-

Data Analysis:

-

For agonist activity, concentration-response curves are plotted to determine the EC50 and Emax values of this compound.

-

For antagonist activity, the inhibitory effect of this compound on the agonist-induced response is used to calculate the IC50. A Schild analysis can be performed to determine the pA2 value and the nature of the antagonism.

-

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways associated with FP receptor activation and the experimental workflow for the characterization of this compound.

Caption: FP Receptor Signaling Pathways.

References

- 1. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AL 8810 | CAS:246246-19-5 | Antagonist of prostaglandin F2α (FP) receptor. | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. medchemexpress.com [medchemexpress.com]

(S)-AL-8810: A Technical Guide to a Selective Prostaglandin F2α Analog

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-AL-8810 is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α) that serves as a critical tool in pharmacological research.[1] Structurally, it is the C-15 epimer of AL-8810, possessing the natural (S) configuration at this position.[1] This compound is distinguished by its potent and selective antagonist activity at the prostaglandin F2α receptor, more commonly known as the FP receptor.[1][2] While primarily classified as an antagonist, this compound also exhibits weak partial agonist activity.[3] Its selectivity for the FP receptor over other prostanoid receptors makes it an invaluable instrument for elucidating the physiological and pathological roles of the PGF2α signaling pathway.[3] This guide provides an in-depth overview of the function, pharmacological data, experimental protocols, and signaling pathways associated with this compound.

Pharmacological Profile and Quantitative Data

This compound is characterized by its competitive antagonism at the FP receptor. It elicits parallel dextral shifts in the concentration-response curves of potent FP receptor agonists, such as fluprostenol, without significantly suppressing the maximal response.[3] The compound itself has low efficacy in stimulating downstream signaling compared to full agonists.[3]

Quantitative Pharmacological Data for this compound

| Parameter | Cell Line | Value | Reference Agonist | Citation |

| EC50 (Agonist Activity) | A7r5 Rat Thoracic Aorta Smooth Muscle Cells | 261 ± 44 nM | Cloprostenol | [3] |

| Swiss Mouse 3T3 Fibroblasts | 186 ± 63 nM | Cloprostenol | [3] | |

| Emax (Relative Efficacy) | A7r5 Rat Thoracic Aorta Smooth Muscle Cells | 19% | Cloprostenol | [3] |

| Swiss Mouse 3T3 Fibroblasts | 23% | Cloprostenol | [3] | |

| Ki (Antagonist Activity) | A7r5 Rat Thoracic Aorta Smooth Muscle Cells | 426 ± 63 nM | Fluprostenol | [3] |

| Mouse 3T3 Fibroblasts | 0.2 ± 0.06 µM | Not Specified | [2] | |

| Rat A7r5 Cells | 0.4 ± 0.1 µM | Not Specified | [2] | |

| Human Ciliary Body (Cloned FP Receptor) | 1-2 µM | Various Potent Agonists | ||

| pA2 | A7r5 Rat Thoracic Aorta Smooth Muscle Cells | 6.68 ± 0.23 | Fluprostenol | [3] |

| Swiss Mouse 3T3 Fibroblasts | 6.34 ± 0.09 | Fluprostenol | [3] |

Signaling Pathways

Activation of the FP receptor by its endogenous ligand, PGF2α, primarily initiates a signaling cascade through the Gαq protein pathway. This canonical pathway leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4]

Interestingly, this compound, despite being an antagonist of the Gαq pathway, can activate the mitogen-activated protein kinase (MAPK) cascade, specifically ERK1/2. This activation occurs through a distinct, Gαq-independent mechanism involving the transactivation of the epidermal growth factor receptor (EGFR).[5][6]

Canonical PGF2α FP Receptor Signaling Pathway```dot

This compound-Induced ERK1/2 Activation Pathway

Caption: this compound-induced ERK1/2 activation via EGFR transactivation.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the function of this compound.

Phospholipase C (PLC) Activity Assay

This assay measures the ability of this compound to act as an antagonist by inhibiting agonist-induced PLC activity. The production of inositol phosphates (IPs) is quantified as a measure of PLC activation.

Methodology:

-

Cell Culture: Culture cells endogenously expressing or recombinantly overexpressing the FP receptor (e.g., A7r5, Swiss 3T3, or HEK293-FP) in appropriate media and conditions.

-

Cell Seeding: Seed cells into multi-well plates (e.g., 24- or 96-well) and grow to near confluence.

-

Radiolabeling (Optional, for traditional assays): Incubate cells with [³H]-myo-inositol in inositol-free medium for 24-48 hours to label the cellular phosphoinositide pools.

-

Assay Buffer: Prepare an assay buffer, often a Krebs-Ringer-HEPES buffer containing LiCl, which inhibits inositol monophosphatase, leading to the accumulation of IPs.

-

Antagonist Pre-incubation: Wash the cells with the assay buffer and then pre-incubate with varying concentrations of this compound or vehicle control for a defined period (e.g., 15-30 minutes).

-

Agonist Stimulation: Add a fixed concentration of a potent FP receptor agonist (e.g., fluprostenol) to stimulate PLC activity and incubate for an appropriate time (e.g., 30-60 minutes).

-

Assay Termination and IP Extraction: Terminate the reaction by adding a solution such as ice-cold perchloric acid or by lysing the cells.

-

IP Separation and Quantification: Separate the generated [³H]-IPs from free [³H]-inositol using anion-exchange chromatography (e.g., Dowex columns). Quantify the radioactivity in the IP fraction using liquid scintillation counting.

-

Data Analysis: Determine the inhibitory effect of this compound by the reduction in agonist-induced IP accumulation. Generate concentration-response curves to calculate the IC50 or Ki values. A Schild analysis can be performed to determine if the antagonism is competitive.

Calcium Mobilization Assay

This functional assay measures changes in intracellular calcium concentration following receptor activation. It is a high-throughput method to assess both agonist and antagonist activity.

Methodology:

-

Cell Preparation: Use cells expressing the FP receptor. Seed them into black, clear-bottom 96- or 384-well microplates and allow them to attach overnight.

-

Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in a suitable buffer (e.g., HBSS with HEPES). Incubate for 30-60 minutes at 37°C in the dark.

-

Cell Washing: Gently wash the cells with the assay buffer to remove excess dye.

-

Compound Preparation: Prepare serial dilutions of this compound (for antagonist mode) and a potent FP agonist (e.g., PGF2α or fluprostenol) in the assay buffer.

-

Assay Performance (using a FLIPR or FlexStation):

-

Place the cell plate and compound plates into the instrument.

-

Establish a stable baseline fluorescence reading.

-

For antagonist mode, add the varying concentrations of this compound and incubate for a pre-determined time.

-

Inject the EC80 concentration of the FP agonist into all wells.

-

Record the fluorescence signal continuously to measure the change in intracellular calcium.

-

-

Data Analysis: The fluorescence signal is measured as Relative Fluorescence Units (RFU). Calculate the change in fluorescence (ΔRFU) by subtracting the baseline from the peak fluorescence after agonist addition. For antagonist activity, plot the inhibition of the agonist response against the concentration of this compound to determine the IC50.

Experimental Workflow for Antagonist Profiling

Caption: General experimental workflow for profiling this compound as an FP receptor antagonist.

Conclusion

This compound is a well-characterized and selective FP receptor antagonist that has proven to be an indispensable research tool. Its ability to competitively block the canonical Gαq-mediated signaling of PGF2α, coupled with its distinct ability to activate the ERK1/2 pathway, provides a unique pharmacological profile for investigating the multifaceted roles of the FP receptor. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for scientists and researchers in the fields of pharmacology and drug development, facilitating further exploration of PGF2α signaling in health and disease.

References

- 1. Ligand-induced activation and G protein coupling of prostaglandin F2α receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

(S)-AL-8810: A Technical Guide for Studying FP Receptor-Mediated Responses

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (S)-AL-8810, a selective antagonist for the prostaglandin (B15479496) F2α (FP) receptor. This document details its mechanism of action, pharmacological properties, and its application in elucidating FP receptor-mediated physiological and pathological processes.

Introduction to this compound

This compound, chemically known as (5Z,13E)-(9S,11S,15R)-9,15-dihydroxy-11-fluoro-15-(2-indanyl)-16,17,18,19,20-pentanor-5,13-prostadienoic acid, is a potent and selective antagonist of the prostaglandin F2α (FP) receptor.[1][2] The FP receptor, a G-protein coupled receptor, mediates the biological effects of its endogenous ligand, prostaglandin F2α (PGF2α), which is involved in a wide array of physiological processes including smooth muscle contraction, inflammation, and reproductive functions.[3] The selectivity of this compound makes it an invaluable pharmacological tool for investigating the specific roles of the FP receptor in various biological systems.[1]

Mechanism of Action

This compound functions as a competitive antagonist at the FP receptor.[1] This means it binds to the same site as the endogenous ligand PGF2α and other FP receptor agonists, thereby preventing their action without initiating a downstream signaling cascade itself.[1][3] While primarily an antagonist, it is important to note that this compound can exhibit weak partial agonist activity at higher concentrations.[1][4]

The primary signaling pathway activated by the FP receptor involves the Gq alpha subunit of its associated G-protein.[5] Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[6] This rise in intracellular calcium is a key event that triggers various cellular responses, such as smooth muscle contraction.[6]

Data Presentation

The following tables summarize the quantitative pharmacological data for this compound, providing insights into its potency, affinity, and selectivity.

Table 1: Antagonist Potency and Affinity of this compound

| Parameter | Species/Cell Line | Agonist | Value | Reference |

| Ki | Rat A7r5 cells | Fluprostenol | 426 ± 63 nM | [1] |

| Ki | Rat | - | 285 nM (pKi = 6.55) | [8] |

| pA2 | Rat A7r5 cells | Fluprostenol | 6.68 ± 0.23 | [1] |

| pA2 | Swiss mouse 3T3 cells | Fluprostenol | 6.34 ± 0.09 | [1] |

| pA2 | Rat | - | 6.66 | [8] |

Table 2: Partial Agonist Activity of this compound

| Parameter | Species/Cell Line | Full Agonist for Comparison | Value | Reference |

| EC50 | Rat A7r5 cells | Cloprostenol | 261 ± 44 nM | [1] |

| Emax | Rat A7r5 cells | Cloprostenol | 19% | [1] |

| EC50 | Swiss mouse 3T3 cells | Cloprostenol | 186 ± 63 nM | [1] |

| Emax | Swiss mouse 3T3 cells | Cloprostenol | 23% | [1] |

| pEC50 | Mouse | - | 6.7 | [8] |

| pEC50 | Rat | - | 6.7 | [8] |

Table 3: Selectivity of this compound

| Receptor Subtype | Activity | Concentration | Reference |

| TP, DP, EP2, EP4 | No significant inhibition of functional responses | Up to 10 µM | [1] |

| V1-vasopressin | Did not antagonize phospholipase C-coupled receptor | - | [1] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of this compound in research. Below are protocols for key experiments.

In Vitro Phospholipase C (PLC) Activity Assay

This assay is a common method to determine the functional antagonism of this compound by measuring its ability to inhibit agonist-induced PLC activity.[9]

Objective: To quantify the inhibitory effect of this compound on FP receptor agonist-induced inositol phosphate (B84403) (IP) accumulation.

Materials:

-

Cell line endogenously expressing FP receptors (e.g., A7r5 rat thoracic aorta smooth muscle cells, Swiss mouse 3T3 fibroblasts).[9]

-

Cell culture medium and supplements.

-

This compound.

-

Potent FP receptor agonist (e.g., fluprostenol).

-

Assay buffer.

-

Inositol phosphate accumulation assay kit (e.g., HTRF-based IP-One assay).

Procedure:

-

Cell Culture: Culture A7r5 or 3T3 cells to confluency in appropriate culture vessels.

-

Cell Seeding: Seed cells into 96-well plates at a suitable density and allow them to adhere overnight.

-

Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with varying concentrations of this compound in assay buffer for a defined period (e.g., 15-30 minutes) at 37°C.

-

Agonist Stimulation: Add a fixed concentration of a potent FP receptor agonist (e.g., fluprostenol, typically at its EC80 concentration) to the wells.

-

Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C to allow for the accumulation of inositol phosphates.

-

Measurement: Lyse the cells and measure the accumulation of inositol monophosphate (IP1) according to the manufacturer's instructions of the chosen assay kit.

-

Data Analysis: Determine the inhibitory effect of this compound by quantifying the reduction in the agonist-induced IP1 accumulation. Calculate the IC50 value for this compound.

Isolated Organ Bath Experiments

This ex vivo method assesses the effect of this compound on smooth muscle contraction in response to an FP receptor agonist.

Objective: To determine the pA2 value of this compound, a measure of its antagonist potency, in an isolated tissue preparation.

Materials:

-

Isolated organ bath system with force-displacement transducers.

-

Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution.

-

Carbogen gas (95% O2 / 5% CO2).

-

This compound stock solution.

-

FP receptor agonist stock solution (e.g., PGF2α, fluprostenol).

-

Tissue preparation (e.g., rat thoracic aorta rings, guinea pig tracheal strips).[10]

Procedure:

-

Tissue Preparation: Euthanize the animal and excise the desired tissue (e.g., thoracic aorta).[10] Cut the tissue into rings or strips of appropriate size.[10]

-

Mounting: Mount the tissue preparations in the organ bath chambers filled with PSS, maintained at 37°C and continuously gassed with carbogen.[10]

-

Equilibration: Apply an optimal resting tension (e.g., 1.0-2.0 g) and allow the tissue to equilibrate for at least 60-90 minutes, with periodic washes with fresh PSS.[10]

-

Control Agonist Response: Construct a cumulative concentration-response curve (CCRC) for the FP agonist to determine its EC50 and maximal response in the absence of the antagonist.

-

Antagonist Incubation: After a washout period, incubate the tissues with a single concentration of this compound for 30-60 minutes.[10]

-

Agonist Response in Presence of Antagonist: In the continued presence of this compound, repeat the CCRC to the FP agonist.[10]

-

Schild Analysis: Repeat steps 5 and 6 with multiple concentrations of this compound. Measure the dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist). Perform a Schild analysis by plotting the log(dose ratio - 1) against the negative log of the molar concentration of this compound to determine the pA2 value.[10]

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: FP Receptor Signaling Pathway.

Caption: Phospholipase C (PLC) Activity Assay Workflow.

Caption: Isolated Organ Bath Experimental Workflow.

References

- 1. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AL 8810 | CAS:246246-19-5 | Antagonist of prostaglandin F2α (FP) receptor. | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. What are PTGFR modulators and how do they work? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. PGF2α Stimulates FP Prostanoid Receptor Mediated Crosstalk Between Ras/Raf Signaling and Tcf Transcriptional Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PGF2α-FP Receptor Ameliorates Senescence of VSMCs in Vascular Remodeling by Src/PAI-1 Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AL-8810 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

(S)-AL-8810 and Intraocular Pressure Regulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-AL-8810 is a selective prostaglandin (B15479496) F2α (PGF2α) FP receptor antagonist that exhibits weak partial agonist activity. This dual characteristic makes it a valuable pharmacological tool for elucidating the role of the FP receptor in intraocular pressure (IOP) regulation. While primarily acting as an antagonist, its partial agonist effects, mediated through a distinct signaling pathway, offer insights into alternative mechanisms for IOP reduction. This guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated signaling and experimental workflows.

Mechanism of Action

This compound is a structural analog of PGF2α.[1] Its primary mechanism of action is the competitive antagonism of the FP receptor, thereby blocking the effects of PGF2α and other FP receptor agonists.[1][2] However, it also possesses weak partial agonist activity, meaning it can elicit a submaximal response from the FP receptor in the absence of a full agonist.[1][2]

The IOP-lowering effects of PGF2α analogs are primarily attributed to an increase in uveoscleral outflow of aqueous humor.[3][4] This is achieved through the remodeling of the extracellular matrix (ECM) in the ciliary muscle and sclera.[4][5] Activation of the FP receptor by agonists leads to the upregulation of matrix metalloproteinases (MMPs), a family of enzymes that degrade ECM components like collagen.[5][6] This degradation reduces the hydraulic resistance within the uveoscleral pathway, facilitating aqueous humor outflow and consequently lowering IOP.[4]

While this compound, as an antagonist, would be expected to inhibit this process, its partial agonist activity introduces a more complex interaction. Studies suggest that this compound activates a distinct signaling cascade compared to full agonists like PGF2α. This alternative pathway involves the transactivation of the epidermal growth factor receptor (EGFR), which may also lead to the modulation of MMP expression.

Quantitative Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

Table 1: In Vitro Pharmacological Parameters of this compound [2]

| Parameter | Cell Line | Value | Description |

| Antagonist Potency (pA₂) ** | A7r5 (rat thoracic aorta smooth muscle) | 6.68 ± 0.23 | A measure of the antagonist's potency. |

| 3T3 (Swiss mouse fibroblasts) | 6.34 ± 0.09 | ||

| Inhibition Constant (Kᵢ) | A7r5 | 426 ± 63 nM | The concentration of antagonist that occupies 50% of the receptors in the absence of an agonist. |

| Partial Agonist Potency (EC₅₀) | A7r5 | 261 ± 44 nM | The concentration of the partial agonist that produces 50% of its maximal effect. |

| 3T3 | 186 ± 63 nM | ||

| Maximal Efficacy (Eₘₐₓ) ** | A7r5 | 19% (relative to cloprostenol) | The maximum response achievable by the partial agonist as a percentage of a full agonist's response. |

| 3T3 | 23% (relative to cloprostenol) |

Table 2: In Vivo Effect of this compound on Intraocular Pressure (Single Dose)

| Animal Model | Dose | Effect on IOP | Reference |

| Mice | 10 mM (topical) | Minimal effect | [7] |

Note: There is a lack of comprehensive in vivo dose-response studies for this compound's effect on intraocular pressure. The available data is from a single-dose study in mice, which, given its primary antagonist nature, showed a minimal effect on its own.

Signaling Pathways

This compound's interaction with the FP receptor initiates a signaling cascade that differs from that of full PGF2α agonists.

Canonical PGF2α FP Receptor Signaling

Full agonists like PGF2α activate the FP receptor, which couples to Gq/11 proteins. This leads to the activation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This pathway ultimately leads to the upregulation of MMPs and subsequent ECM remodeling.

This compound Partial Agonist Signaling

This compound, through its partial agonism at the FP receptor, is suggested to preferentially activate a pathway involving the transactivation of the Epidermal Growth Factor Receptor (EGFR). This process can be initiated by MMP-mediated cleavage of EGFR proligands.

Experimental Protocols

In Vivo IOP Measurement in Rabbits

This protocol outlines a typical procedure for assessing the effect of topically administered this compound on IOP in rabbits.

Animals:

-

Adult New Zealand White or Dutch Belted rabbits.

-

Animals should be acclimatized to the facility for at least one week prior to the experiment.

Materials:

-

This compound solution at desired concentrations.

-

Vehicle control solution.

-

Calibrated tonometer (e.g., Tono-Pen, TonoVet).

-

Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride).

-

Micropipette for drug administration.

Procedure:

-

Baseline IOP Measurement:

-

Gently restrain the rabbit.

-

Instill one drop of topical anesthetic into the conjunctival sac of each eye.

-

After 1-2 minutes, measure the baseline IOP in both eyes using a calibrated tonometer. Obtain at least three stable readings and average them.

-

-

Drug Administration:

-

Administer a single, precise volume (e.g., 25-50 µL) of the this compound test solution to one eye (the treated eye).

-

Administer the same volume of vehicle to the contralateral eye (the control eye).

-

-

Post-Treatment IOP Measurements:

-

Measure IOP in both eyes at predetermined time points (e.g., 1, 2, 4, 6, 8, and 24 hours) after drug administration, following the same procedure as the baseline measurement.

-

-

Data Analysis:

-

Calculate the change in IOP from baseline for each eye at each time point.

-

Compare the IOP changes in the treated eyes to the control eyes using appropriate statistical methods (e.g., t-test or ANOVA).

-

Uveoscleral Outflow Measurement in Monkeys

This protocol describes a method for quantifying changes in uveoscleral outflow in monkeys following drug administration.[1][3]

Animals:

-

Cynomolgus monkeys (Macaca fascicularis).

Materials:

-

This compound solution.

-

Vehicle control.

-

Radio-labeled tracer (e.g., ¹²⁵I-albumin).

-

Fluorescent tracer (e.g., FITC-dextran).

-

Anesthesia.

-

Perfusion apparatus.

Procedure:

-

Drug Pre-treatment: Treat one eye with this compound and the contralateral eye with vehicle for a specified duration (e.g., twice daily for 4-5 days).[3]

-

Anesthesia and Cannulation: Anesthetize the monkey and cannulate the anterior chamber of both eyes with a needle connected to a perfusion system.

-

Tracer Infusion: Infuse a solution containing a mixture of radio-labeled and fluorescent tracers into the anterior chamber at a constant pressure for a defined period.

-

Tissue Dissection and Tracer Quantification:

-

Euthanize the animal and enucleate the eyes.

-

Dissect the anterior segment tissues, including the ciliary muscle, sclera, and uvea.

-

Quantify the amount of tracer in each tissue compartment using a gamma counter (for the radio-labeled tracer) and a fluorometer (for the fluorescent tracer).

-

-

Calculation of Uveoscleral Outflow: Calculate the uveoscleral outflow rate based on the amount of tracer recovered from the uveoscleral tissues and the concentration of the tracer in the infusate.

MMP Expression Analysis in Ciliary Muscle Cells

This in vitro protocol is for assessing the effect of this compound on MMP gene expression in cultured human ciliary muscle cells.[8]

Cell Culture:

-

Culture primary human ciliary muscle cells in appropriate growth medium.

Materials:

-

This compound.

-

PGF2α (as a positive control).

-

Vehicle control.

-

RNA extraction kit.

-

RT-qPCR reagents and primers for specific MMPs (e.g., MMP-1, MMP-2, MMP-3, MMP-9) and a housekeeping gene.

Procedure:

-

Cell Treatment: Seed ciliary muscle cells in culture plates and grow to near confluence. Treat the cells with different concentrations of this compound, PGF2α, or vehicle for a specified time (e.g., 24 hours).

-

RNA Extraction: Lyse the cells and extract total RNA using a commercial kit.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for the MMPs of interest and a housekeeping gene for normalization.

-

Data Analysis: Calculate the relative fold change in MMP gene expression in the treated groups compared to the vehicle control group using the ΔΔCt method.

Conclusion

This compound serves as a critical tool for dissecting the complexities of FP receptor signaling in the context of intraocular pressure regulation. Its unique profile as a selective antagonist with partial agonist activity, coupled with its distinct signaling mechanism involving EGFR transactivation, provides a valuable avenue for further research. While its direct therapeutic potential as a standalone IOP-lowering agent may be limited due to its primary antagonist nature, its utility in elucidating the nuanced mechanisms of uveoscleral outflow and ECM remodeling is undeniable. Further in vivo dose-response studies are warranted to fully characterize its pharmacological effects on IOP. The detailed protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to design and execute further investigations into this intriguing compound and the broader field of glaucoma therapeutics.

References

- 1. Increased uveoscleral outflow as a possible mechanism of ocular hypotension caused by prostaglandin F2 alpha-1-isopropylester in the cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prostaglandin F2 alpha increases uveoscleral outflow in the cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of prostaglandins on the aqueous humor outflow pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of latanoprost on the extracellular matrix of the ciliary muscle. A study on cultured cells and tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Matrix Metalloproteinases and Glaucoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aoa.org [aoa.org]

- 8. Effect of bimatoprost, latanoprost, and unoprostone on matrix metalloproteinases and their inhibitors in human ciliary body smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Neuroprotective Effects of (S)-AL-8810

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neuroprotective effects of (S)-AL-8810, a selective antagonist of the prostaglandin (B15479496) F2α (FP) receptor. This compound has demonstrated significant therapeutic potential in preclinical models of acute neurological injury, including traumatic brain injury and cerebral ischemia. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to support further research and development in this area.

Core Mechanism of Action

This compound exerts its neuroprotective effects primarily by acting as a selective antagonist at the prostaglandin F2α (FP) receptor.[1][2] This G-protein coupled receptor is activated by PGF2α, a pro-inflammatory prostaglandin that is upregulated following brain injuries.[3][4] Overactivation of the FP receptor can exacerbate neuronal damage.[3][4] By blocking this receptor, this compound mitigates the downstream detrimental effects.

The binding of PGF2α to the FP receptor is linked to the regulation of intracellular calcium.[5][6] this compound has been shown to inhibit the FP agonist-induced increase in intracellular calcium levels in cultured neurons.[5] This calcium signaling is associated with the ryanodine (B192298) receptor.[5][6]

Quantitative Data Summary

The neuroprotective efficacy of this compound has been quantified in various preclinical models. The following tables summarize the key findings.

Table 1: In Vivo Efficacy of this compound in a Mouse Model of Traumatic Brain Injury (TBI)

| Parameter | Control (Saline) | This compound (10 mg/kg) | Outcome |

| Hippocampal Swelling (% of contralateral) | 146.5 ± 7.4% | Reduced to a level not significantly different from sham | Significant reduction in swelling[3][4][7] |

| Neurological Deficit Score (NDS) at 24h | - | Significantly improved (p < 0.001) | Improved neurological function[3][4][7] |

| Neurological Deficit Score (NDS) at 48h | - | Significantly improved (p < 0.01) | Sustained improvement in neurological function[3][4][7] |

| Grip Strength Decrease | - | Three-fold less than saline-treated group | Significant improvement in neuromuscular function[3][7] |

| Gliosis and Microglial Activation | - | Attenuated | Reduced neuroinflammation[3][7] |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Permanent Middle Cerebral Artery Occlusion (pMCAO)

| Parameter | Control (Vehicle) | This compound | Outcome |

| Neurologic Dysfunction | - | 35.7 ± 6.3% less than vehicle | Improved neurological outcomes[5][6] |

| Infarct Volume | - | 36.4 ± 6.0% smaller than vehicle | Reduced ischemic brain damage[5][6] |

Table 3: In Vitro Efficacy of this compound in an Oxygen-Glucose Deprivation (OGD) Model

| Parameter | Control (Vehicle) | This compound (10 µM) | Outcome |

| OGD-Induced Neuronal Cell Death | - | Significantly reduced | Protection against ischemic cell death[5] |

| OGD-Induced Reactive Oxygen Species (ROS) Formation | - | Significantly reduced | Attenuation of oxidative stress[5] |

| OGD-Induced Intracellular Ca2+ Increase | - | Significantly reduced | Regulation of calcium dyshomeostasis[5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the key experimental protocols used in the cited studies.

1. Animal Models and Surgical Procedures

-

Traumatic Brain Injury (TBI) Model:

-

Cerebral Ischemia Model:

2. Drug Administration

-

This compound Administration:

3. Behavioral and Neurological Assessments

-

Neurological Deficit Score (NDS): A composite score used to evaluate neurological impairments following brain injury.[3][4]

-

Grip Strength Test: Measures the maximal muscle strength of the forelimbs to assess neuromuscular function.[7]

4. Histological and Molecular Assays

-

Immunohistochemistry: Used to assess brain pathology, including neuronal loss, gliosis, and microglial activation.[3][4]

-

Infarct Volume Measurement: Brain slices are stained (e.g., with triphenyltetrazolium (B181601) chloride) to delineate and quantify the volume of infarcted tissue.[8]

-

Oxygen-Glucose Deprivation (OGD) in Slice Cultures:

-

Organotypic hippocampal slice cultures are subjected to a period of oxygen and glucose deprivation to mimic ischemic conditions in vitro.[5]

-

Cell death is quantified using fluorescent dyes such as propidium (B1200493) iodide (PI).[5]

-

-

Reactive Oxygen Species (ROS) Measurement: Dihydroethidium (DHE) fluorescence is used to measure ROS formation in hippocampal slice cultures.[5]

-

Intracellular Calcium Imaging: Fura-2 AM is used to measure changes in intracellular calcium concentrations in cultured neurons.[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in the literature.

Caption: Signaling pathway of this compound neuroprotection.

Caption: Experimental workflow for in vivo TBI studies.

Caption: Experimental workflow for in vitro OGD studies.

References

- 1. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AL 8810 | CAS:246246-19-5 | Antagonist of prostaglandin F2α (FP) receptor. | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. Prostaglandin F2α FP receptor antagonist improves outcomes after experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Prostaglandin FP receptor inhibitor reduces ischemic brain damage and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prostaglandin FP receptor inhibitor reduces ischemic brain damage and neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prostaglandin F2α FP receptor antagonist improves outcomes after experimental traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sigma 1 receptor agonists act as neuroprotective drugs through inhibition of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: (S)-AL-8810 Ki Value in A7r5 Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the determination of the inhibitory constant (Ki) for the prostaglandin (B15479496) F2α (FP) receptor antagonist, (S)-AL-8810, in the rat thoracic aorta smooth muscle cell line, A7r5. This document outlines the quantitative data, experimental protocols, and relevant signaling pathways to support research and development in pharmacology and drug discovery.

Core Data Presentation

The inhibitory activity of this compound at the FP receptor in A7r5 cells has been quantified through functional assays measuring the inhibition of agonist-induced phospholipase C (PLC) activity. The key quantitative values are summarized in the table below.

| Parameter | Value | Cell Line | Agonist | Assay | Reference |

| Ki | 426 ± 63 nM | A7r5 | Fluprostenol (B1673476) (100 nM) | Phosphoinositide Turnover | [1] |

| Ki (pooled) | 0.4 ± 0.1 µM | A7r5 | Various FP agonists | Phosphoinositide Turnover | [2] |

| pA2 | 6.68 ± 0.23 | A7r5 | Fluprostenol | Phosphoinositide Turnover | [1] |

Note: The Ki value represents the concentration of this compound required to occupy 50% of the FP receptors in the absence of the agonist. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Signaling Pathway and Mechanism of Action

This compound acts as a selective and competitive antagonist at the prostaglandin F2α (PGF2α) receptor, also known as the FP receptor. The FP receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.

Upon binding of an agonist like PGF2α or the potent synthetic analog fluprostenol, the FP receptor activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This compound competitively blocks the agonist binding site on the FP receptor, thereby inhibiting this signaling cascade.

Caption: FP Receptor Signaling and Antagonism by this compound.

Experimental Protocols

The determination of the Ki value of this compound in A7r5 cells is based on a phosphoinositide turnover assay. The following is a detailed methodology based on the available literature.[1][2]

A7r5 Cell Culture

-

Cell Line: A7r5, a cell line derived from the thoracic aorta of an embryonic rat.

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

-

Passaging: When confluent, cells are washed with phosphate-buffered saline (PBS), detached using a suitable dissociation reagent (e.g., Trypsin-EDTA), and re-seeded in fresh growth medium.

Phosphoinositide Turnover Assay

This functional assay measures the accumulation of inositol phosphates (IPs), the downstream products of PLC activation.

-

Labeling with [3H]-myo-inositol:

-

A7r5 cells are seeded into multi-well plates (e.g., 24-well plates) and grown to near confluency.

-

The growth medium is replaced with an inositol-free medium containing [3H]-myo-inositol (e.g., 0.5 µCi/mL).

-

Cells are incubated for 24-48 hours to allow for the incorporation of the radiolabel into membrane phosphoinositides.

-

-

Antagonist and Agonist Treatment:

-

After the labeling period, the cells are washed with a Krebs-Ringer-HEPES buffer or a similar physiological buffer.

-

The buffer is replaced with fresh buffer containing 10 mM LiCl. Lithium chloride is included to inhibit inositol monophosphatase, leading to the accumulation of IPs.

-

Cells are pre-incubated for 15 minutes with varying concentrations of the antagonist, this compound, or vehicle control.

-

Following the pre-incubation, the cells are stimulated with a sub-maximal concentration of the FP receptor agonist, fluprostenol (e.g., 100 nM), for a defined period (e.g., 60 minutes).

-

-

Extraction and Quantification of Inositol Phosphates:

-

The incubation is terminated by aspirating the medium and adding ice-cold perchloric acid or trichloroacetic acid to lyse the cells and precipitate proteins.

-

The cell lysates are collected and neutralized.

-

The total water-soluble [3H]-inositol phosphates are separated from free [3H]-myo-inositol and other cellular components using anion-exchange chromatography. This is typically performed using columns packed with Dowex AG1-X8 resin.

-

The [3H]-IPs are eluted from the column using a high salt buffer (e.g., 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid).

-

The radioactivity in the eluate is quantified using liquid scintillation counting.

-

Data Analysis and Ki Value Calculation

-

The amount of [3H]-IPs accumulated is plotted against the concentration of the antagonist, this compound.

-

The IC50 value (the concentration of antagonist that inhibits 50% of the agonist-stimulated response) is determined by non-linear regression analysis of the concentration-response curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([Agonist] / EC50 of Agonist))

Where:

-

[Agonist] is the concentration of fluprostenol used in the assay.

-

EC50 of Agonist is the concentration of fluprostenol that produces 50% of its maximal effect, which should be determined in a separate experiment.

-

Experimental Workflow

The following diagram illustrates the workflow for determining the Ki value of this compound in A7r5 cells.

Caption: Workflow for Ki Determination of this compound.

References

- 1. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]

(S)-AL-8810: A Prostaglandin F2α Analog in Swiss Mouse 3T3 Fibroblasts

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological activity of (S)-AL-8810, a selective prostaglandin (B15479496) F2α (PGF2α) analog, with a specific focus on its effects in Swiss mouse 3T3 fibroblasts. This document details its potency, signaling pathway, and the experimental methodologies used for its characterization.

Core Data: Potency of this compound in Swiss Mouse 3T3 Fibroblasts

This compound acts as a weak partial agonist at the prostaglandin F2α (FP) receptor in Swiss mouse 3T3 fibroblasts. Its potency is quantified by the half-maximal effective concentration (EC50), which represents the concentration of the compound required to elicit 50% of its maximal effect. The efficacy (Emax) is reported relative to a full agonist.

| Compound | Cell Line | Parameter | Value | Reference |

| This compound | Swiss mouse 3T3 fibroblasts | EC50 | 186 ± 63 nM | [1] |

| This compound | Swiss mouse 3T3 fibroblasts | Emax | 23% (relative to cloprostenol) | [1] |

Mechanism of Action and Signaling Pathway

This compound is a selective antagonist of the prostaglandin F2α (FP) receptor.[2] The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a downstream signaling cascade. The primary signaling pathway involves the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3]

References

- 1. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AL 8810 | CAS:246246-19-5 | Antagonist of prostaglandin F2α (FP) receptor. | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. Prostaglandin F2 alpha upregulates intercellular adhesion molecule-1 expression in human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unveiling of (S)-AL-8810: A Technical Guide to a Selective Prostaglandin F2α Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-AL-8810, a potent and selective antagonist of the prostaglandin (B15479496) F2α (FP) receptor, has emerged as a critical pharmacological tool for dissecting the intricate roles of the PGF2α signaling axis in various physiological and pathological processes. This technical guide provides an in-depth overview of the discovery, development, and molecular pharmacology of this compound. It details its mechanism of action, summarizes its in vitro and in vivo pharmacological properties, and provides comprehensive experimental protocols for its characterization. This document is intended to serve as a core resource for researchers and drug development professionals investigating FP receptor-mediated signaling and its therapeutic potential.

Introduction: The Quest for a Selective FP Receptor Antagonist

Prostaglandin F2α (PGF2α) is a bioactive lipid mediator that exerts a wide range of effects by activating the G-protein coupled FP receptor. These effects include uterine smooth muscle contraction, intraocular pressure regulation, and modulation of inflammatory responses. The development of selective antagonists for the FP receptor was a significant milestone, enabling the precise investigation of its functions. The discovery of AL-8810, a fluorinated PGF2α analog, provided the scientific community with a much-needed tool.[1] this compound is the (15S)-epimer of AL-8810, [(5Z,13E)-(9S,11S,15S)-9,15-dihydroxy-11-fluoro-15-(2-indanyl)-16,17,18,19,20-pentanor-5,13-prostadienoic acid], and is recognized for its potent and selective antagonist activity at the FP receptor.

Discovery and Development